4-Fluorobenzoyl chloride

Catalog No.
S749503
CAS No.
403-43-0
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzoyl chloride

CAS Number

403-43-0

Product Name

4-Fluorobenzoyl chloride

IUPAC Name

4-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H

InChI Key

CZKLEJHVLCMVQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)F

Synonyms

4-Fluorobenzoyl Chloride; 4-Fluorobenzenecarbonyl Chloride; 4-Fluorobenzoic Acid Chloride; 4-Fluorobenzoyl Chloride; NSC 88305; p-Fluorobenzoic Acid Chloride; p-Fluorobenzoyl Chloride

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)F
  • Polyphenylene ethers (PPEs): These are a class of engineering thermoplastics known for their excellent thermal and mechanical properties. 4-Fluorobenzoyl chloride can be used to introduce a fluorinated benzoyl group into the polymer backbone, enhancing its chemical resistance and flame retardancy [].
  • Thioether ketones: These polymers possess unique combinations of thermal stability, mechanical strength, and chemical resistance. 4-Fluorobenzoyl chloride serves as a crucial starting material for the synthesis of specific thioether ketone structures [].
  • Fluorinated poly(aryl ether ketone)s (PAEKs): These advanced polymers offer outstanding thermal stability, mechanical strength, and chemical resistance, making them valuable in various high-performance applications. 4-Fluorobenzoyl chloride plays a role in creating PAEKs containing 1,4-naphthalene moieties, further enhancing their properties [].

Other Research Applications

Beyond polymer synthesis, 4-Fluorobenzoyl chloride finds application in other areas of scientific research:

  • Radiopharmaceutical labeling: This compound has been used as a precursor for the synthesis of [18F] GBR 12909, a radiotracer for studying dopamine reuptake in the brain [].

4-Fluorobenzoyl chloride is an aromatic compound characterized by the presence of a fluorine atom and a carbonyl chloride functional group. Its molecular formula is C7H4ClFOC_7H_4ClFO and it has a molecular weight of approximately 158.56 g/mol. This compound appears as a clear, colorless to light yellow liquid with a melting point of 10-12 °C and a boiling point of 82 °C at reduced pressure (20 mmHg) . It is known for its lachrymatory properties, meaning it can cause tearing upon contact with mucous membranes .

4-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe irritation and burns upon contact with skin, eyes, and respiratory system.

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, disposal, and first-aid procedures before working with this compound [].
, predominantly as an acylating agent. Notably, it undergoes Friedel-Crafts acylation, where it reacts with aromatic compounds such as 2,6-dimethylnaphthalene to form products like 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene . Additionally, it can react with amines to form corresponding amides, demonstrating its utility in synthetic organic chemistry .

The synthesis of 4-fluorobenzoyl chloride can be achieved through several methods:

  • Chlorination of 4-Fluorotoluene:
    • Under ultraviolet light, 4-fluorotoluene reacts with chlorine at temperatures between 70-85 °C to form 4-fluorotrichlorotoluene.
    • This intermediate undergoes hydrolysis in the presence of a composite catalyst (ferric trichloride and zinc chloride) to yield 4-fluorobenzoyl chloride .
  • Direct Acylation:
    • The compound can also be synthesized through direct acylation reactions involving appropriate acylating agents and substrates under controlled conditions .

4-Fluorobenzoyl chloride is primarily utilized in:

  • Synthesis of Polyphenylene Ether: It serves as a key intermediate in the production of polyphenylene ether and thioether ketones.
  • Fluorinated Poly(aryl ether) Synthesis: It is integral in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance .
  • Engineering Plastics: The compound is used as a raw material for engineering plastics that require specific thermal and mechanical properties .

Several compounds share structural similarities with 4-fluorobenzoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Benzoyl ChlorideC7H5ClOC_7H_5ClOCommon acylating agent; lacks fluorine substitution.
4-Chlorobenzoyl ChlorideC7H4Cl2OC_7H_4Cl_2OContains chlorine instead of fluorine; similar reactivity.
4-Bromobenzoyl ChlorideC7H4BrOC_7H_4BrOBromine substitution; used similarly in organic synthesis.
p-Fluorobenzoic AcidC7H5FO2C_7H_5FO_2Acidic counterpart; used for different synthetic routes.

Uniqueness: The presence of the fluorine atom in 4-fluorobenzoyl chloride enhances its electrophilicity compared to other halogenated benzoyl chlorides, making it particularly effective in Friedel-Crafts reactions and other acylation processes . This unique property allows for more selective reactions in complex organic syntheses.

XLogP3

3.1

Melting Point

9.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

403-43-0

Wikipedia

4-Fluorobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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